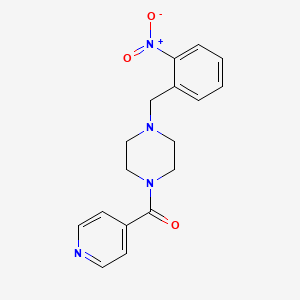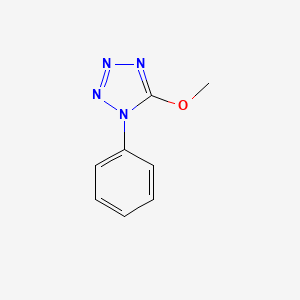![molecular formula C14H23N5O3 B5572362 1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)
1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of pyrimidine derivatives, which are known for their diverse chemical and biological properties. Pyrimidines are crucial in the synthesis of DNA and RNA, making them fundamental to life's chemistry and a point of interest in synthetic and medicinal chemistry for developing therapeutic agents.
Synthesis Analysis
The synthesis of pyrido[3,4-d]pyrimidine derivatives, closely related to the target compound, involves the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines, leading to high yields. This process involves a [1,5]-hydrogen shift and cycloaddition reactions, followed by dehydration to yield the final products (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using NMR and crystallography. For example, studies on tetrahydropyrimidine-2,4-dione molecules reveal that pyrimidine rings tend to be nearly planar, with specific deviations in the carbon atoms at the 5 and 6 positions, indicating slight non-planarity in the structure (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, which can produce a range of derivatives with different substituents. These reactions are facilitated by conditions such as the presence of phosphorous oxychloride or specific amines, leading to nucleophilic substitutions and the formation of new compounds (Karimian, Eshghi, Bakavoli, & Shiri, 2017).
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The chemical compound 1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a subject of interest in synthetic organic chemistry for its potential applications in various fields. Research has been conducted to explore the synthetic routes and photophysical properties of related pyrimidine derivatives, demonstrating their potential in pH-sensing applications due to their solid-state fluorescence emission and reversible protonation at the nitrogen atoms, indicating a direction for the development of colorimetric pH sensors and logic gates (Han Yan et al., 2017). Moreover, the synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives has been explored, showcasing the compound's versatility in generating novel chemical entities with potential therapeutic applications (V. Udayakumar et al., 2017).
Antimicrobial and Antiviral Potential
Studies have highlighted the antimicrobial properties of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, revealing moderate activities against various microbial species. This suggests a promising avenue for the development of new antimicrobial agents (Rasha A. M. Faty et al., 2015). Additionally, the antiviral activities of certain pyrimidine-2,4(1H,3H)-dione derivatives against Hepatitis A virus and Herpes simples virus type-1 have been tested, indicating the compound's potential in contributing to antiviral drug development (A. S. El-Etrawy et al., 2010).
Applications in Organic Light-Emitting Devices (OLEDs)
The compound and its derivatives have been investigated for their application in organic light-emitting devices (OLEDs). Novel 1,8-naphthalimide derivatives, for example, have shown promising characteristics as standard-red light-emitting materials for OLED applications, demonstrating the potential of pyrimidine-based compounds in enhancing the performance and color purity of OLEDs (Shuai Luo et al., 2015).
Nonlinear Optical (NLO) Properties
The nonlinear optical (NLO) properties of pyrimidine-based bis-uracil derivatives have been studied, highlighting their efficiency as candidates for NLO device fabrications. This research indicates the compound's relevance in the development of materials with enhanced optical and electronic properties (B. Mohan et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-dimethyl-6-(2-morpholin-4-ylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-16-12-11(13(20)17(2)14(16)21)9-19(10-15-12)4-3-18-5-7-22-8-6-18/h15H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFENSIRLFCIEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN(CN2)CCN3CCOCC3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrimido[4,5-d]pyrimidine-2,4-dione, 1,3-dimethyl-6-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)

![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)
![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)
![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)
![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)
![N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5572330.png)
![(1R*,3S*)-7-{[(4-chlorophenyl)thio]acetyl}-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5572337.png)

![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)